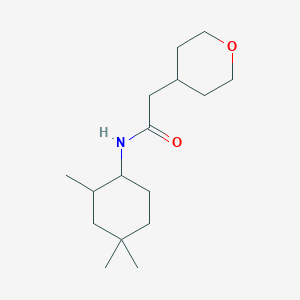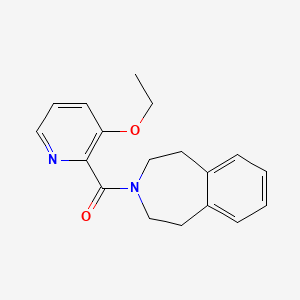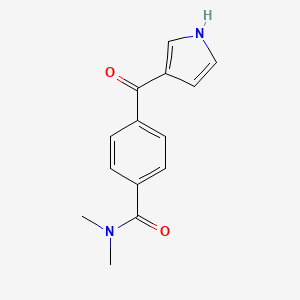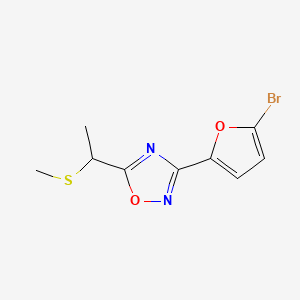
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide, also known as FTY720 or fingolimod, is a synthetic compound used in scientific research. It was first synthesized in 1992 by Japanese researchers and was later developed as a drug for the treatment of multiple sclerosis. However, in
Wirkmechanismus
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide exerts its effects by binding to sphingosine-1-phosphate receptors on lymphocytes, causing their internalization and subsequent degradation. This leads to a decrease in the number of circulating lymphocytes and a reduction in their ability to migrate to inflammatory sites. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, leading to a decrease in inflammation. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and has been extensively studied in animal models. However, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has some limitations for lab experiments. It is not selective for specific immune cell types and may have off-target effects. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide may have potential applications in cancer immunotherapy. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to cancer cells. Finally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide may have potential applications in the treatment of viral infections. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to viral infections.
Synthesemethoden
The synthesis of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide involves several steps, including the reaction of 2-fluorophenol with 1,4-dibromobutane to form 2-(2-fluorophenoxy)butane-1,4-dibromide. The next step involves the reaction of the dibromide with potassium tert-butoxide to form 2-(2-fluorophenoxy)but-2-ene-1,4-diol. The final step involves the reaction of the diol with N-(tert-butoxycarbonyl)-4-amino-1,2-oxazolidine to form 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been extensively used in scientific research due to its immunomodulatory properties. It acts as a sphingosine-1-phosphate receptor agonist and modulates the immune response by inhibiting the egress of lymphocytes from lymphoid organs. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to be effective in the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO3/c1-4-16(23-17-8-6-5-7-15(17)19)18(21)20(13(2)3)14-9-11-22-12-10-14/h5-8,13-14,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHELSTBHVNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CCOCC1)C(C)C)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)

![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)